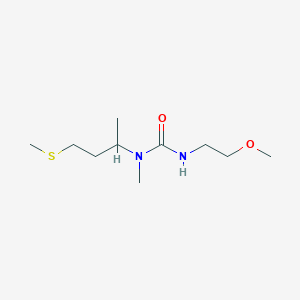
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Novel bioactive 1,2,4-oxadiazole analogs, similar in structure to the compound , have been synthesized using aniline derivatives, showing potential in antitumor activities (Maftei et al., 2013).
Biological Activities
- Antimicrobial Activity : Compounds with a structure that includes 1,3,4-oxadiazole and quinazolin-4(3H)-one have been synthesized and found to exhibit significant antibacterial activities against various strains (Gupta et al., 2008).
- Cytotoxicity Evaluation : Synthesized compounds containing quinazolinone have been evaluated for cytotoxicity against a range of human tumor cell lines, indicating potential applications in cancer research (Gürsoy & Karalı, 2003).
Chemical Properties and Synthesis
- Chemical Synthesis : Quinazoline derivatives have been synthesized starting from fluorobenzoic acid, illustrating the methods of chemical synthesis relevant to the compound (Tran et al., 2005).
Potential Applications in Medicinal Chemistry
- Antioxidant Activities : Benzimidazole derivatives containing oxadiazole and other moieties have been synthesized and evaluated for their antioxidant activities, suggesting a role in combating oxidative stress (Menteşe et al., 2015).
- Analgesic and Anti-inflammatory Activities : Studies have shown that 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety possess significant analgesic and anti-inflammatory activities (Dewangan et al., 2016).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Effects : Research indicates that certain quinazolinone derivatives have antimicrobial and antifungal properties, which could be relevant for the compound (Yan et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with a 1,2,4-oxadiazole derivative that has a 4-fluorophenyl group attached to it. The reaction is carried out using a suitable coupling agent to form the desired product.", "Starting Materials": [ "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Methanol (MeOH)", "Dichloromethane (DCM)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of the 1,2,4-oxadiazole intermediate", "The 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is reacted with DCC and DMAP in DMF to form the corresponding 1,2,4-oxadiazole intermediate.", "Step 2: Synthesis of the final product", "The 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is dissolved in DCM and the 1,2,4-oxadiazole intermediate is added to the solution.", "The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete consumption of the starting materials.", "The reaction mixture is then washed with water and NaHCO3 solution to remove any impurities.", "The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.", "The crude product is purified by column chromatography using EtOAc/MeOH as the eluent to afford the desired product as a white solid." ] } | |
CAS-Nummer |
1207032-07-2 |
Molekularformel |
C25H19FN4O3 |
Molekulargewicht |
442.45 |
IUPAC-Name |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O3/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)29(25(30)32)15-22-27-23(28-33-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 |
InChI-Schlüssel |
WYUFHDYFGFVVDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



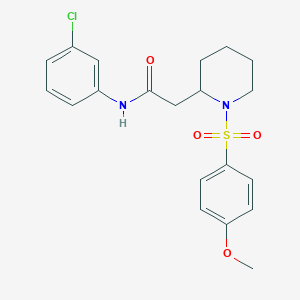

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2808144.png)


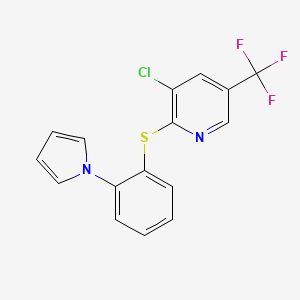
![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)

![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)
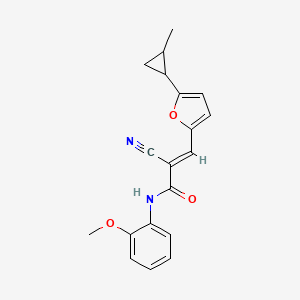
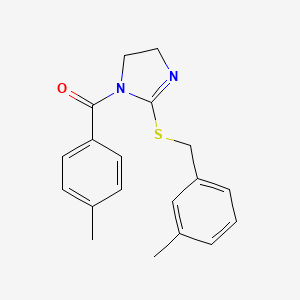
![1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2808159.png)
![2-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B2808160.png)
